REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:11])=[C:4]([C:8]([OH:10])=[O:9])[CH:5]=[N:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:16]O>>[NH2:1][C:2]1[C:3]([CH3:11])=[C:4]([C:8]([O:10][CH3:16])=[O:9])[CH:5]=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=NC1)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 64 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated at 50° C. for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated under reduced pressure and saturated NaHCO3 solution
|
Type
|
ADDITION
|
Details
|
was added until pH7-8
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into EtOAc (2×50 ml)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=NC1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 824 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |